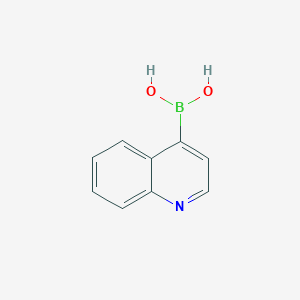

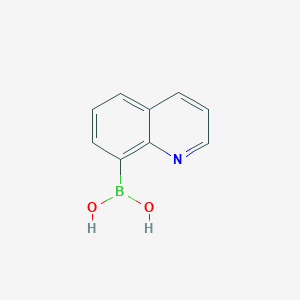

Quinoline-4-boronic acid

Descripción general

Descripción

Quinoline-4-boronic acid is a chemical compound with the empirical formula C9H8BNO2 and a molecular weight of 172.98 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of Quinoline-4-boronic acid is represented by the SMILES string OB(O)c1ccnc2ccccc12 . The InChI key for this compound is KATIRQRAVXTBNY-UHFFFAOYSA-N .Chemical Reactions Analysis

Quinoline synthesis involves various reactions, including oxidative addition with electrophilic organic groups and transmetalation with nucleophilic organic groups . The methods for preparation and reactivity of these heterocycles have been comprehensively surveyed in the literature .Physical And Chemical Properties Analysis

Quinoline-4-boronic acid has an empirical formula of C9H8BNO2 and a molecular weight of 172.98 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

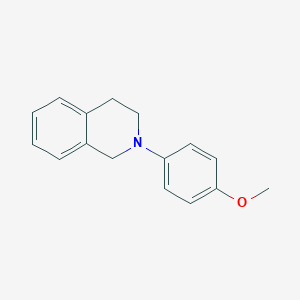

- Quinoline-4-boronic acid serves as a valuable building block for drug development. Researchers have discovered an innovative synthesis strategy that utilizes inexpensive quinolines as feedstock. By leveraging a light-sensitive borate intermediate, they can transform quinoline derivatives into diverse 2D/3D fused frameworks in a straightforward and cost-effective manner. These customizable frameworks hold promise for creating highly specific drug candidates .

- The unique properties of quinoline-4-boronic acid make it suitable for fluorescent DNA-based aptamer selection, DNA labeling, and genomic DNA incorporation. Its application in these areas contributes to advancements in molecular biology and diagnostics .

- Quinoline-4-boronic acid is a reactant in the synthesis of NSC 12155, a small molecule inhibitor of anthrax lethal factor toxin. This research area focuses on developing therapeutic agents to combat anthrax infections .

- Borinic acids, including quinoline-4-boronic acid, are used in cross-coupling reactions and catalysis. These compounds play a crucial role in organic synthesis, enabling the construction of complex molecules and functional materials .

- Researchers explore quinoline-based compounds for their potential as therapeutic agents. Quinoline-4-boronic acid’s unique structure and reactivity make it an interesting candidate for drug design and optimization .

- Borinic acids find applications in materials science. Quinoline-4-boronic acid derivatives contribute to the development of polymers and optoelectronic materials, impacting fields such as sensors, displays, and solar cells .

Drug Development and Customization

Fluorescent DNA Labeling and Aptamer Selection

Inhibition of Anthrax Lethal Factor Toxin

Cross-Coupling Reactions and Catalysis

Medicinal Chemistry

Polymer and Optoelectronics Materials

Mecanismo De Acción

Target of Action

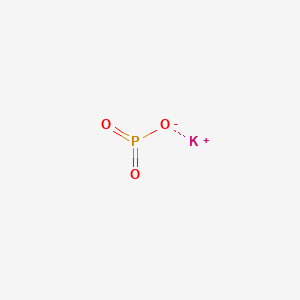

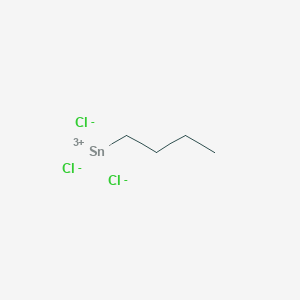

Quinoline-4-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The primary target of Quinoline-4-boronic acid in this context is the palladium catalyst, which facilitates the bond formation .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, Quinoline-4-boronic acid interacts with the palladium catalyst in a process known as transmetalation . During this process, the boronic acid group on the Quinoline-4-boronic acid molecule transfers to the palladium catalyst . This transfer allows for the subsequent formation of a carbon-carbon bond, which is a key step in the cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involving Quinoline-4-boronic acid is a key process in the synthesis of various organic compounds . This reaction forms part of broader biochemical pathways in synthetic chemistry, particularly in the creation of carbon-carbon bonds . The downstream effects of these pathways can lead to the production of a wide range of complex organic molecules .

Pharmacokinetics

As a reagent used primarily in synthetic chemistry, its bioavailability and pharmacokinetic profile may vary depending on the specific conditions of the reaction it is used in .

Result of Action

The primary result of Quinoline-4-boronic acid’s action in the Suzuki-Miyaura cross-coupling reaction is the formation of a carbon-carbon bond . This bond formation is a crucial step in the synthesis of various organic compounds . In some cases, Quinoline-4-boronic acid has been used as a reactant in the synthesis of small molecule inhibitors, such as NSC 12155, an inhibitor of anthrax lethal factor toxin .

Action Environment

The action, efficacy, and stability of Quinoline-4-boronic acid in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the specific properties of the palladium catalyst used . The reaction conditions need to be carefully controlled to ensure the successful formation of the desired carbon-carbon bond .

Safety and Hazards

Direcciones Futuras

While specific future directions for Quinoline-4-boronic acid were not found, one paper posited that novel boronic acid-based tracers may exhibit higher tumor uptake due to their more potent FAP inhibition and demonstrate superior pharmacokinetics by undergoing quick clearance from all non-target organs/tissues .

Propiedades

IUPAC Name |

quinolin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATIRQRAVXTBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376417 | |

| Record name | QUINOLINE-4-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-4-boronic acid | |

CAS RN |

371764-64-6 | |

| Record name | QUINOLINE-4-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

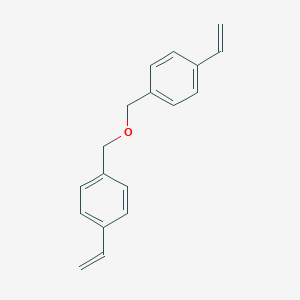

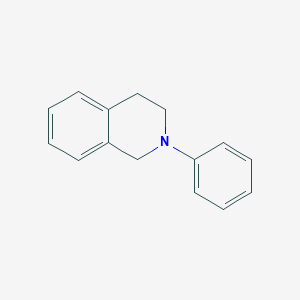

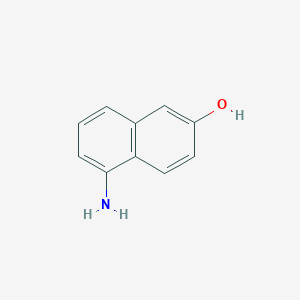

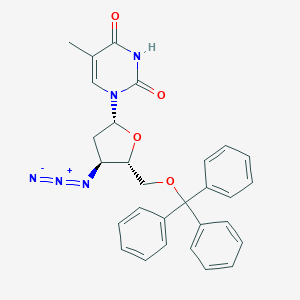

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)